Methyl 6-ethyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by its unique structure, which includes a phenylsulfanyl group and an acetamido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by the introduction of the phenylsulfanyl and acetamido groups through substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dichloromethane. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl and acetamido groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound, which lacks the phenylsulfanyl and acetamido groups.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Indole: A structurally similar compound with a nitrogen atom in place of sulfur.
Uniqueness
METHYL 6-ETHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenylsulfanyl and acetamido groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C26H27NO3S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl 6-ethyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO3S2/c1-3-17-14-15-20-21(16-17)32-25(22(20)26(29)30-2)27-24(28)23(18-10-6-4-7-11-18)31-19-12-8-5-9-13-19/h4-13,17,23H,3,14-16H2,1-2H3,(H,27,28) |
InChI Key |
NQUCCCKTPIHCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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